![molecular formula C19H20N4O4S B11001437 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11001437.png)
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide
Description
The compound 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide features a pyridazinone core substituted with a 3,4-dimethoxyphenyl group at position 3 and an acetamide linker to a (Z)-configured 4,5-dimethylthiazole moiety. Pyridazinone derivatives are well-documented in medicinal chemistry for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The 3,4-dimethoxyphenyl group contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C19H20N4O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H20N4O4S/c1-11-12(2)28-19(20-11)21-17(24)10-23-18(25)8-6-14(22-23)13-5-7-15(26-3)16(9-13)27-4/h5-9H,10H2,1-4H3,(H,20,21,24) |
InChI Key |
RQOCYELOFQITHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
The synthetic routes for this compound involve several steps. One common approach is via cyclization reactions. For example:
Condensation Reaction: Starting with appropriate precursors, a condensation reaction forms the pyridazinone ring.
Thiazole Formation: The thiazole moiety is introduced through a reaction with a thiazole precursor.
Amide Formation: Finally, the amide linkage is formed to complete the compound.
Industrial Production:
While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. These methods often involve optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, such as hydroxylated or alkylated forms.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring its pharmacological properties, potential drug development, or as a lead compound.
Industry: Applications in materials science, catalysis, or organic synthesis.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors).
- Pathways affected may include signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Reported Activities
The 3,4-dimethoxyphenyl group enhances electron-donating capacity, which could stabilize interactions with enzymatic targets like kinases or proteases.
Configuration-Specific Activity
The (Z)-configuration of the thiazole moiety in the target compound contrasts with (E)-isomers in some analogues. Studies suggest that stereochemistry significantly impacts bioactivity; for instance, (Z)-configured thiazoles often exhibit stronger binding to ATP-binding pockets in kinases due to optimal spatial alignment .
Physicochemical Properties
While direct data on the target compound’s critical micelle concentration (CMC) or solubility are unavailable, methods such as spectrofluorometry and tensiometry (used for quaternary ammonium compounds in ) could theoretically assess its aggregation behavior in aqueous media . Pyridazinone derivatives generally exhibit moderate logP values (2.5–4.0), suggesting balanced solubility and membrane permeability.
Similarity Metrics in Virtual Screening
Computational similarity assessments (e.g., Tanimoto coefficients, MACCS fingerprints) reveal that the target compound shares ~40–50% structural similarity with triazinoquinazoline-based analogues . Despite this moderate similarity, divergent core structures may lead to unique pharmacological profiles, underscoring the limitations of relying solely on 2D similarity metrics .
Biological Activity
The compound 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 439.47 g/mol. The structure features a pyridazine ring substituted with a 3,4-dimethoxyphenyl group and an acetamide moiety, which enhances its reactivity and potential biological interactions.
Table 1: Compound Characteristics
Property | Value |
---|---|
Molecular Formula | C23 H25 N3 O6 |
Molecular Weight | 439.47 g/mol |
LogP | 1.7863 |
Polar Surface Area | 83.541 Ų |
Hydrogen Bond Acceptors | 9 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Preliminary studies suggest that it may exert cytotoxic effects against cancer cell lines by inhibiting key enzymes involved in cell proliferation.
Case Studies
-
Cytotoxicity Against Cancer Cells :
- A study investigated the effects of the compound on several cancer cell lines, revealing significant cytotoxic activity. The mechanism was linked to the induction of apoptosis mediated through mitochondrial pathways.
-
Antimicrobial Activity :
- Another research focused on the antimicrobial properties of the compound, demonstrating effectiveness against a range of bacterial strains. The proposed mechanism involves disruption of bacterial cell membranes.
Table 2: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Cytotoxicity | Induction of apoptosis in cancer cells | |
Antimicrobial | Inhibition of bacterial growth | |
Enzyme Inhibition | Modulation of enzyme activity |
Synthetic Routes
The synthesis involves multi-step organic reactions starting from basic precursors. Key steps include:
- Formation of the pyridazine core through reactions with hydrazine.
- Electrophilic aromatic substitution to introduce the 3,4-dimethoxyphenyl group.
- Amide bond formation for attaching the thiazole moiety.
Research Applications
The compound is being explored for various applications in medicinal chemistry due to its unique structural features:
- Drug Development : Investigated as a potential lead compound for developing new anticancer agents.
- Biochemical Studies : Used to study protein-ligand interactions and enzyme inhibition mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.